molecular formula C13H14BrN3O2 B4748659 4-bromo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone

4-bromo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone

Cat. No.: B4748659
M. Wt: 324.17 g/mol
InChI Key: BPLZJZURGXZYAP-UHFFFAOYSA-N
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Description

4-bromo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

4-bromo-5-(3-hydroxypropylamino)-2-phenylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c14-12-11(15-7-4-8-18)9-16-17(13(12)19)10-5-2-1-3-6-10/h1-3,5-6,9,15,18H,4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLZJZURGXZYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NCCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a pyridazinone precursor, followed by the introduction of the hydroxypropylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an enzyme inhibitor and has been used in studies related to enzyme kinetics and protein interactions.

    Medicine: Due to its unique structure, it has been investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The hydroxypropylamino group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone
  • 4-fluoro-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone
  • 4-iodo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone

Uniqueness

Compared to similar compounds, 4-bromo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone exhibits unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially leading to improved therapeutic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone
Reactant of Route 2
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4-bromo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone

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